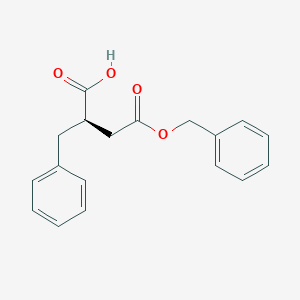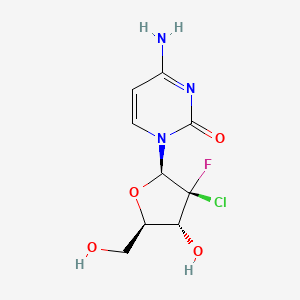
(R)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid is an organic compound with a chiral center, making it optically active
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzyl bromide and benzyl alcohol.
Formation of Benzyl Ether: Benzyl alcohol is reacted with benzyl bromide in the presence of a base such as sodium hydroxide to form benzyl ether.
Oxidation: The benzyl ether is then oxidized using an oxidizing agent like potassium permanganate to form the corresponding benzyl ketone.
Chiral Synthesis: The chiral center is introduced using a chiral catalyst or chiral auxiliary to ensure the formation of the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to improve yield and efficiency.
Purification: Using methods such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl groups can undergo substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways or signal transduction pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid: The enantiomer of the compound, which may have different biological activities.
Benzyl Acetate: A structurally similar compound with different functional groups.
Benzyl Alcohol: A simpler compound with a similar benzyl group.
Uniqueness
®-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid is unique due to its specific chiral center and the presence of both benzyl and benzyloxy groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H18O4 |
|---|---|
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
(2R)-2-benzyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C18H18O4/c19-17(22-13-15-9-5-2-6-10-15)12-16(18(20)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,21)/t16-/m1/s1 |
InChI-Schlüssel |
IXRANBYGBCKBMM-MRXNPFEDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)OCC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B13102788.png)






![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)
![[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B13102849.png)




